4-Fluoro-4-methylaminorex

Overview

Description

Para-fluoro Methylaminorex: is a synthetic stimulant that belongs to the aminorex family. It is structurally similar to known stimulants and has been found in samples seized by law enforcement . The compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which distinguishes it from other aminorex derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of para-fluoro Methylaminorex typically involves the reaction of para-fluoro-norephedrine with potassium cyanate. The para-fluoro-norephedrine is first dissolved in water and titrated with hydrochloric acid until weakly acidic. Potassium cyanate is then added to the solution, resulting in the formation of para-fluoro Methylaminorex .

Industrial Production Methods: the synthetic route described above can be scaled up for larger production if necessary .

Chemical Reactions Analysis

Types of Reactions: Para-fluoro Methylaminorex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine atom, which can affect the reactivity of the compound .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize para-fluoro Methylaminorex.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield para-fluoro Methylaminorex oxide, while reduction could produce para-fluoro Methylaminorex alcohol .

Scientific Research Applications

Para-fluoro Methylaminorex is primarily used in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as an analytical reference standard for the identification and characterization of new psychoactive substances. The compound is also used in mass spectrometry and other analytical techniques to study its chemical properties and behavior .

Mechanism of Action

Para-fluoro Methylaminorex is similar to other aminorex derivatives, such as 4-methylaminorex, para-methyl-4-methylaminorex, and 3’,4’-methylenedioxy-4-methylaminorex. the presence of the fluorine atom at the para position makes it unique. This modification can affect the compound’s pharmacological properties and reactivity, distinguishing it from other derivatives .

Comparison with Similar Compounds

- 4-methylaminorex

- para-methyl-4-methylaminorex

- 3’,4’-methylenedioxy-4-methylaminorex

- 4’-chloro-4-methylaminorex

- 4’-bromo-4-methylaminorex

Biological Activity

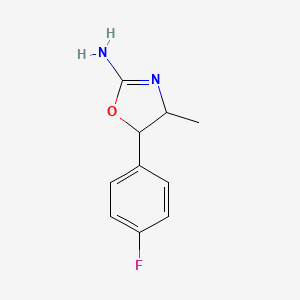

4-Fluoro-4-methylaminorex (4F-MAR) is a synthetic compound belonging to the aminorex family, which is characterized by stimulant properties. Its molecular structure includes a fluorine atom at the para position of the phenyl ring and a methylamino group at the 4-position of the oxazoline ring. This compound has garnered attention for its potential use as a designer drug, particularly due to its structural similarities with other psychoactive substances.

- Molecular Formula : C₁₁H₁₄FN

- Molecular Weight : 194.21 g/mol

- Synthesis : 4F-MAR is synthesized through multi-step processes involving established precursors, which allows for potential large-scale production if necessary.

The biological activity of 4F-MAR primarily involves its interaction with monoamine neurotransmitters, particularly norepinephrine and dopamine. Research indicates that it may enhance alertness, energy levels, and mood, similar to other stimulants in its class. However, it also poses risks associated with addiction and adverse effects typical of stimulant use, such as increased heart rate and potential neurotoxicity.

Table 1: Comparison of Stimulant Properties

| Compound | EC50 (nM) Dopamine Transporter | EC50 (nM) Norepinephrine Transporter | EC50 (nM) Serotonin Transporter |

|---|---|---|---|

| 4F-MAR | Not yet determined | Not yet determined | Not yet determined |

| 4-Methylaminorex | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |

| Para-methyl-4-MAR | Not available | Not available | Not available |

Case Studies and Reports

Recent studies have highlighted the dangers associated with the use of aminorex derivatives, including 4F-MAR:

- Multiple Fatalities : A report documented fatalities linked to para-methyl-4-methylaminorex (4,4'-DMAR), a closely related compound, indicating severe toxicity and risks associated with its use . Analytical characterization confirmed that both cis and trans isomers were involved in these incidents.

- Neurochemical Effects : A study involving rat brain synaptosomes demonstrated that (±)-cis-4,4'-DMAR acted as a substrate-type releaser at monoamine transporters, predicting serious side effects such as psychotic symptoms and cardiovascular stimulation .

- Detection in Forensic Samples : The presence of 4F-MAR has been confirmed in forensic samples collected from users, emphasizing its emergence as a new psychoactive substance .

Neurochemical Activity

Research indicates that compounds like 4F-MAR can significantly affect neurotransmitter systems:

- Dopamine Release : Similar to cocaine, the release of dopamine may lead to heightened euphoria but also increased potential for addiction.

- Serotonin Activity : The potent releasing activity at serotonin transporters suggests risks for serotonin syndrome when combined with other serotonergic drugs .

Toxicological Studies

Toxicological assessments have shown that aminorex derivatives can lead to severe health complications:

Properties

IUPAC Name |

5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKYWISHPDEDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=N1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336900 | |

| Record name | 4'-Fluoro-4-methylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-64-1 | |

| Record name | p-Fluoro-4-methylaminorex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-4-methylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-FLUORO-4-METHYLAMINOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMW9X4B373 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.